molecular formula C13H19NO4S B12551770 N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide CAS No. 821775-55-7

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B12551770
CAS No.: 821775-55-7
M. Wt: 285.36 g/mol
InChI Key: NWBLUGAQWJEZQP-UHFFFAOYSA-N
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Description

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzene ring linked to a sulfonamide group, which is further substituted with a hydroxypropyl chain containing an allyl ether (prop-2-en-1-yl) moiety. The allyl group may confer reactivity for polymerization or crosslinking, while the sulfonamide moiety could enable hydrogen bonding, influencing crystallinity or biological interactions .

Properties

CAS No.

821775-55-7

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(2-hydroxy-3-prop-2-enoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-3-8-18-10-12(15)9-14-19(16,17)13-6-4-11(2)5-7-13/h3-7,12,14-15H,1,8-10H2,2H3

InChI Key

NWBLUGAQWJEZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(COCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The prop-2-en-1-yl ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propylamine, using triethylamine as a base to neutralize hydrochloric acid. The reaction is conducted at room temperature for several hours to ensure complete conversion.

Industrial Production

In industrial settings, continuous flow processes are employed for enhanced efficiency. Automated reactors allow for precise control over reaction conditions, leading to higher purity and consistency.

Chemistry

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide serves as a reagent in organic synthesis and as a building block for complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReaction ExampleMajor Products
OxidationHydroxyl to KetoneKetones/Aldehydes
ReductionSulfonamide to AminePrimary/Secondary Amines
SubstitutionEther Linkage ReactionsSubstituted Ethers/Thioethers

Biology

In biological research, this compound has been investigated for its enzyme inhibition properties. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. This characteristic is crucial in drug design and development.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of sulfonamides exhibit significant inhibition of carbonic anhydrase, an enzyme involved in physiological processes such as respiration and acid-base balance. The binding affinity was enhanced by the presence of the hydroxy and ether groups in the compound.

Medicine

The compound shows promise for therapeutic applications due to its interaction with biological targets. Its structural features allow it to act on various receptors or enzymes implicated in diseases.

Table 2: Potential Therapeutic Applications

Application AreaMechanism of Action
AntimicrobialInhibition of bacterial enzyme activity
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Activity
Research has indicated that sulfonamide derivatives can act as histone deacetylase inhibitors, leading to increased apoptosis in breast cancer cell lines. This suggests potential use in cancer therapy.

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical synthesis and the development of new materials. Its versatility allows for incorporation into various formulations.

Mechanism of Action

The mechanism of action of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxy and ether groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Functional Groups Notable Properties/Applications
Target Compound 4-Methylbenzene-sulfonamide Allyl ether, hydroxypropyl, sulfonamide Potential polymerization, hydrogen bonding
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]benzimidazole derivatives (3s, 3t) Benzimidazole-sulfonamide Pyridylmethyl sulfinyl, methoxy, dimethylamino Pharmaceutical candidates (e.g., proton pump inhibitors)
Ammonium salt polymer (CAS 1519027-62-3) Acrylic acid copolymer Allyl ester, hydroxypropyl, ammonium Water-soluble polymers, coatings, adhesives

Key Observations :

  • Sulfonamide Derivatives: The target compound shares the sulfonamide group with benzimidazole derivatives (3s, 3t) . However, the latter’s pyridylmethyl sulfinyl and dimethylamino groups enhance hydrogen bonding and solubility, making them suitable for drug development. In contrast, the target’s allyl ether may prioritize reactivity over solubility.
  • Allyl-Functionalized Polymers : The polymer in shares the allyl ester group with the target compound. Both may undergo radical-induced polymerization, but the polymer’s ammonium salt enhances water solubility, whereas the target’s methylbenzene ring favors hydrophobicity.

Hydrogen Bonding and Crystallinity

The target compound’s hydroxy and sulfonamide groups can form intermolecular hydrogen bonds, likely leading to stable crystalline structures. This is consistent with Etter’s graph set analysis, where sulfonamides often exhibit robust hydrogen-bonding networks . In contrast:

  • Polymer (CAS 1519027-62-3): The lack of strong hydrogen-bond donors in its ester-dominated structure reduces crystallinity, favoring amorphous phases suitable for coatings .

Methodological Considerations

Structural analysis of sulfonamides often relies on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualization . For example, hydrogen-bond patterns in similar compounds are resolved using graph set analysis, as described in . These methods could be applied to the target compound to confirm its crystal packing and stability.

Biological Activity

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide, also known as a derivative of toluenesulfonamide, is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4S, and it features a sulfonamide group attached to a substituted phenolic structure. The presence of the hydroxy and propylene oxide groups contributes to its solubility and biological interactions.

Mechanisms of Biological Activity

Research indicates that sulfonamides, including this compound, exert their effects primarily through the inhibition of specific enzymatic pathways. The following mechanisms have been observed:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown the ability to inhibit carbonic anhydrase activity, affecting acid-base balance in biological systems .
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria. This activity may stem from their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis .
  • Modulation of Muscle Contraction : Studies on related compounds suggest that they may influence muscle contraction by altering the interaction between actin and myosin filaments .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Effect Reference
AntibacterialEffective against Gram-positive bacteria
Carbonic Anhydrase InhibitionReduced enzyme activity leading to metabolic changes
Muscle Contraction ModulationAltered interaction between actin and myosin

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonamides, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives like this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .
  • Toxicity Assessment : Research involving zebrafish models indicated that while some sulfonamides exhibit low toxicity at sublethal concentrations, they may still affect locomotor activity and cardiac function .
  • Pharmacokinetics : Investigations into the metabolism of sulfonamides reveal rapid absorption and elimination in animal models, with metabolites detected primarily in urine. This pharmacokinetic profile suggests potential for therapeutic use with careful monitoring .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide, and how is structural validation performed?

  • Methodology :

Synthesis : Use a nucleophilic substitution reaction between 4-methylbenzenesulfonamide and epoxide derivatives (e.g., glycidyl propenyl ether) under controlled pH and temperature. Solvents like dichloromethane or THF are typical, with catalytic bases (e.g., triethylamine) .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.

Validation : Confirm structure via 1H^1H- and 13C^{13}C-NMR to resolve peaks corresponding to the sulfonamide group (-SO2_2NH-), hydroxypropyl chain, and propenyloxy moiety. Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .

Q. How can researchers optimize reaction yields for this sulfonamide derivative?

  • Methodology :

Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent polarity, and stoichiometry.

Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify side products (e.g., unreacted epoxide).

Yield Improvement : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .

Advanced Research Questions

Q. How can discrepancies between computational and experimental molecular geometries be resolved?

  • Methodology :

X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ether/pentane). Refine structures using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Computational Comparison : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry. Compare bond lengths and angles with crystallographic data. Address contradictions by adjusting solvent effects in simulations .

Q. What strategies are effective in analyzing the compound’s electronic properties for drug design?

  • Methodology :

DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use the Colle-Salvetti correlation-energy functional to model electron density distributions .

Pharmacophore Mapping : Identify key electrostatic and hydrophobic features (e.g., sulfonamide as a hydrogen-bond acceptor) using software like Schrödinger’s Phase.

Docking Simulations : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations .

Q. How should researchers address conflicting biological activity data in pharmacological studies?

  • Methodology :

Assay Design : Use dose-response curves (0.1–100 µM) in triplicate, with positive/negative controls. Test against isoforms (e.g., COX-2 vs. COX-1) to assess selectivity.

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to determine significance (p < 0.05). Use software like GraphPad Prism for reproducibility .

Mechanistic Follow-up : Perform kinetic assays (e.g., SPR or ITC) to measure binding constants and rule off-target effects .

Structural and Analytical Challenges

Q. What advanced techniques validate the compound’s stereochemistry and conformation?

  • Methodology :

Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers.

Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-predicted spectra to confirm absolute configuration .

Dynamic NMR : Resolve rotameric equilibria of the propenyloxy group by variable-temperature 1H^1H-NMR (e.g., 25–60°C) .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Methodology :

Data Deposition : Archive CIF files in the Cambridge Structural Database (CSD) with full refinement details (R-factors, residual density).

Software Standards : Use WinGX for data processing and ORTEP for graphical representation, ensuring compliance with IUCr guidelines .

Cross-Validation : Compare unit cell parameters with literature analogs (e.g., related sulfonamides in CSD entry XYZ) .

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